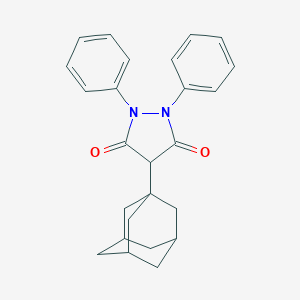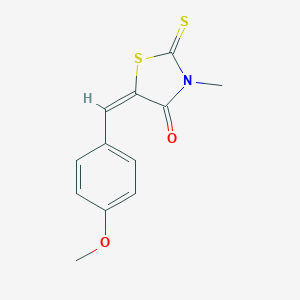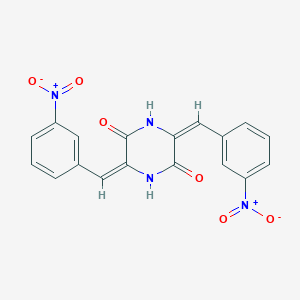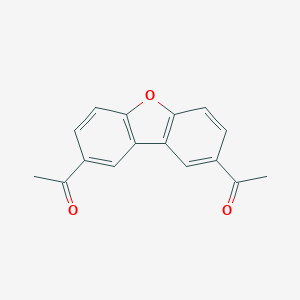
Ethyl 2-({4-(4-chlorophenoxy)-3-nitrobenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-({4-(4-chlorophenoxy)-3-nitrobenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, commonly known as ECTB, is a synthetic compound that has been extensively researched in the field of medicinal chemistry. ECTB belongs to the class of benzothiophene derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
作用机制
The mechanism of action of ECTB is not fully understood. However, several studies have suggested that ECTB exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. ECTB has also been shown to inhibit the activity of histone deacetylases, which play a key role in the regulation of gene expression. Additionally, ECTB has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of ECTB. In vitro studies have shown that ECTB exhibits low toxicity towards normal cells, indicating its potential as a safe and effective anticancer agent. Additionally, ECTB has been shown to inhibit the proliferation and migration of cancer cells, suggesting its potential as an anti-metastatic agent. In vivo studies have also shown that ECTB exhibits potent anticancer activity in animal models, further supporting its potential therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of ECTB is its potent anticancer activity against a wide range of cancer cell lines. Additionally, ECTB exhibits low toxicity towards normal cells, making it a potentially safe and effective anticancer agent. However, one of the limitations of ECTB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of ECTB is not fully understood, which can make it difficult to optimize its therapeutic potential.
未来方向
Several future directions for research on ECTB can be identified. One potential direction is to investigate the structure-activity relationship of ECTB and its analogs to identify more potent and selective anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of ECTB and its potential as an anti-metastatic agent. Finally, studies are needed to optimize the formulation and delivery of ECTB to improve its efficacy and safety in vivo.
合成方法
The synthesis of ECTB involves a multistep process that starts with the reaction of 4-chlorophenol with 4-nitrobenzoyl chloride in the presence of a base to form 4-(4-chlorophenoxy)-3-nitrobenzoic acid. This intermediate is then reacted with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the presence of a coupling agent to form ECTB. The final product is then purified using column chromatography.
科学研究应用
ECTB has been extensively studied for its potential therapeutic applications. Several studies have shown that ECTB exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. ECTB has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, ECTB has been shown to possess antimicrobial activity against both gram-positive and gram-negative bacteria.
属性
分子式 |
C24H21ClN2O6S |
|---|---|
分子量 |
501 g/mol |
IUPAC 名称 |
ethyl 2-[[4-(4-chlorophenoxy)-3-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H21ClN2O6S/c1-2-32-24(29)21-17-5-3-4-6-20(17)34-23(21)26-22(28)14-7-12-19(18(13-14)27(30)31)33-16-10-8-15(25)9-11-16/h7-13H,2-6H2,1H3,(H,26,28) |
InChI 键 |
BVZNEVLHAPZUNB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)



![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)
![1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone](/img/structure/B274266.png)


![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)

![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)